molecular formula C8H9NO4 B13161154 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid

Katalognummer: B13161154
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: LULMUBMPHIGVOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is a heterocyclic compound with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by its unique structure, which includes a pyrano and oxazol ring fused together

Vorbereitungsmethoden

The synthesis of 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be achieved through several methods. One efficient method involves a one-pot three-component condensation reaction. This reaction typically includes the use of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as N,N-diisopropylethylamine (DIPEA) . This method is known for its simplicity, fast reaction times (5-10 minutes), and high yields (90-94%).

Analyse Chemischer Reaktionen

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action for 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is not well-documented. its effects are likely related to its ability to interact with various molecular targets and pathways due to its heterocyclic structure. Further research is needed to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

2-(6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazol-2-yl)acetic acid

InChI

InChI=1S/C8H9NO4/c10-8(11)3-7-9-5-4-12-2-1-6(5)13-7/h1-4H2,(H,10,11)

InChI-Schlüssel

LULMUBMPHIGVOM-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2=C1OC(=N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.